tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is notable for its unique structure, which combines a pyrrole ring fused to a pyrimidine ring, and is further functionalized with an amino group and a tert-butyl ester. These structural features make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, which is a fundamental process in cellular replication and division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that “this compound” might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown to undergo transformations when heated under specific conditions , suggesting that this compound might also exhibit changes over time in terms of stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have shown antitumor effects in rat models , suggesting that this compound might also exhibit dosage-dependent effects in animal models.
Metabolic Pathways
Similar compounds have been found to inhibit enzymes involved in metabolic pathways , suggesting that this compound might also interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Similar compounds have shown a high degree of lipophilicity , suggesting that this compound might also be easily transported and distributed within cells and tissues.
Subcellular Localization
Its lipophilic nature might influence its subcellular localization and potentially direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 2-aminopyrimidine with a suitable diketone under acidic or basic conditions can yield the desired fused ring system. The tert-butyl ester group is then introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also considered, ensuring that the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for introducing halogen atoms.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological activities. The pyrrolo[3,4-d]pyrimidine scaffold is known to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its derivatives may also find applications in the production of agrochemicals or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[3,4-d]pyrimidine derivatives: Another class of compounds with a similar core structure, often studied for their therapeutic potential.
Pyrido[4,3-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring but differ in the position of the nitrogen atoms.
Uniqueness
What sets tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate apart is its specific functional groups, such as the tert-butyl ester and the amino group, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
IUPAC Name |
tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFCEXVKKHXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676656 |
Source
|
Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-42-5 |
Source
|
Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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